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Executive Summary
The E163 protein of Ectromelia virus (ECTV), a member of the Poxviridae family, is a critical

virulence factor that plays a significant role in the viral pathogenesis by modulating the host

immune response. This secreted glycoprotein functions as a viral chemokine-binding protein

(vCKBP), effectively disrupting the host's inflammatory and immune cell recruitment processes.

E163 selectively binds to a range of host chemokines and glycosaminoglycans (GAGs),

thereby inhibiting the establishment of a chemotactic gradient and preventing the migration of

leukocytes to the site of infection. This guide provides an in-depth technical overview of the

E163 protein, including its biochemical interactions, its role in immune evasion, and the

experimental methodologies used to characterize its function.

Introduction to E163 and Poxvirus Immune Evasion
Poxviruses, a family of large, double-stranded DNA viruses, are notorious for their complex and

effective strategies to evade the host immune system.[1][2] A key component of this immune

evasion machinery is the expression of proteins that interfere with host cytokine and

chemokine networks.[3][4] The E163 protein from Ectromelia virus, the causative agent of

mousepox, is a prime example of such a viral immunomodulator.[5][6] E163 is a secreted 31-

kDa glycoprotein and an ortholog of the vaccinia virus A41 protein.[5] Its primary function is to

sequester host chemokines, thereby preventing the recruitment of immune cells to the site of

viral replication and facilitating systemic viral spread.[5][6]
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Molecular Interactions of E163
The immunomodulatory function of E163 is mediated through its direct interaction with two key

components of the host's inflammatory response: chemokines and glycosaminoglycans

(GAGs).

Chemokine Binding
E163 exhibits high-affinity binding to a specific subset of CC and CXC chemokines.[5] This

interaction is crucial for its ability to disrupt leukocyte trafficking. The binding affinities of E163

for various human and murine chemokines have been quantified using surface plasmon

resonance (SPR).[5]

Table 1: Binding Affinities of Ectromelia Virus E163 to Human and Murine Chemokines
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Chemokine Family Chemokine Species
Dissociation
Constant (KD) [nM]

CC CCL21 Human 15.4

CC CCL21 Murine 11.2

CC CCL24 Murine 28.9

CC CCL25 Human 9.87

CC CCL25 Murine 13.5

CC CCL26 Human No binding

CC CCL27 Murine 20.3

CC CCL28 Human 19.8

CC CCL28 Murine 14.6

CXC CXCL10 Human 829

CXC CXCL10 Murine 556

CXC CXCL12α Human 12.9

CXC CXCL12α Murine 10.7

CXC CXCL12β Human 12.9

CXC CXCL12β Murine 11.5

CXC CXCL14 Human 25.6

CXC CXCL14 Murine 22.4

Data compiled from studies utilizing surface plasmon resonance.[5]

Glycosaminoglycan (GAG) Binding
In addition to binding chemokines, E163 also interacts with GAGs, such as heparin and

heparan sulfate, on the surface of host cells.[2][5] This interaction is thought to anchor the

secreted E163 protein in the vicinity of the infection, thereby concentrating its chemokine-

sequestering activity.[5] Mutational analysis has identified three key GAG-binding regions in the
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E163 protein: Region A (141KTKDFMK147), Region B (152LKPRDFKT159), and Region C

(213RKILKKKF220).[2] While specific dissociation constants for E163 binding to different

GAGs are not readily available in the literature, studies have shown that mutations in these

regions significantly reduce the binding of E163 to heparin and the surface of CHO cells.[2]

Table 2: Effect of Mutations in GAG-Binding Regions of E163 on Heparin and Cell Surface

Binding

E163 Mutant Mutated Regions Heparin Binding
CHO Cell Surface
Binding

Wild-Type - +++ +++

E163-1 B - ++

E163-2 A ++ ++

E163-3 C - ++

E163-4 A + B + +

E163-5 B + C + +

E163-6 A + C + ++

Binding is qualitatively represented as: +++ (strong), ++ (moderate), + (reduced), - (no binding).

Data is based on surface plasmon resonance and flow cytometry experiments.[2]

Mechanism of Action in Poxvirus Pathogenesis
The dual binding capabilities of E163 are central to its role in viral pathogenesis. By binding to

the GAG-binding site of chemokines, E163 directly prevents their interaction with GAGs on the

endothelial cell surface.[5] This disruption of the chemokine-GAG interaction is a key

mechanism for inhibiting the establishment of a chemotactic gradient, which is essential for the

directed migration of leukocytes to the site of infection.
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Caption: Mechanism of E163-mediated immune evasion.

By preventing leukocyte migration, E163 facilitates the systemic spread of the virus, thereby

increasing its virulence. While direct evidence comparing the LD50 of wild-type ECTV with an

E163-deletion mutant is not extensively documented, the profound effect of E163 on the

immune response strongly suggests its critical role in the severity of mousepox.

Role in Intracellular Signaling
Current research indicates that the primary function of E163 is to act extracellularly by

sequestering chemokines. There is no direct evidence to suggest that E163 directly interacts

with intracellular signaling pathways such as the NF-κB or MAPK pathways.[5][7][8][9][10]

Other ectromelia virus proteins, such as EVM005 and EVM150, have been identified as

inhibitors of the NF-κB pathway, acting downstream of IκBα degradation.[5][9] Therefore, the

contribution of E163 to pathogenesis appears to be confined to its role as an extracellular

immune modulator.

Experimental Protocols
The characterization of E163 has been made possible through a variety of molecular and

cellular biology techniques. Below are detailed methodologies for key experiments.

Recombinant E163 Protein Expression and Purification
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This protocol describes the expression of His-tagged E163 in a mammalian expression system

and its subsequent purification.

Workflow:

Start

Clone E163 gene into
mammalian expression vector

with a C-terminal 6xHis tag

Transfect HEK293T cells
with the expression vector

Harvest cell culture supernatant
containing secreted E163

Purify E163 using
Ni-NTA affinity chromatography

Analyze purified protein by
SDS-PAGE and Western blot

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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